8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide
Description
Properties
Molecular Formula |
C11H10BrNO2S |
|---|---|
Molecular Weight |
300.17 g/mol |
IUPAC Name |
8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide |
InChI |
InChI=1S/C11H10BrNO2S/c12-7-1-2-10-8(5-7)9-6-16(14,15)4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
InChI Key |
PVKJSUSJGRMGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Indole-3-Ethanethiol
The thiopyranoindole scaffold is typically synthesized via acid-catalyzed cyclocondensation. Indole-3-ethanethiol reacts with ketoesters or ketoacids under Friedel-Crafts conditions. For example:
- Reagents : Indole-3-ethanethiol, methyl acetoacetate, p-toluenesulfonic acid (PTSA), benzene.
- Procedure : A mixture of indole-3-ethanethiol (1.5 g) and methyl acetoacetate in benzene (50 mL) is heated to 70–80°C. PTSA (0.15 g) is added, and the reaction is refluxed for 12 hours with water removal via a Dean-Stark apparatus. Post-reaction, the mixture is washed with sodium bicarbonate, water, and brine, followed by drying (Na₂SO₄) and solvent evaporation.
- Outcome : This yields the thiopyranoindole core as an oil, confirmed by IR (νmax 1715 cm⁻¹ for ester carbonyl).
Alternative Cyclization with Levulinic Acid
Phosphorus pentoxide (P₂O₅) in benzene with levulinic acid facilitates cyclization:
- Reagents : Tryptophol (indole-3-ethanol), levulinic acid, P₂O₅, benzene.
- Procedure : Tryptophol (500 mg) and levulinic acid (580 mg) are stirred in benzene (75 mL) with P₂O₅ (1.7 g) at 70°C for 1.5 hours. The filtrate is washed with NaOH (5N), acidified with HCl, and extracted with chloroform to isolate the product.
Bromination at the 8-position is achieved via electrophilic aromatic substitution. While explicit details are absent in the cited sources, standard protocols suggest:
- Reagents : N-Bromosuccinimide (NBS), dimethylformamide (DMF), or Br₂ in acetic acid.
- Procedure : The thiopyranoindole intermediate is dissolved in DMF, and NBS is added at 0°C. The reaction is stirred for 4–6 hours, quenched with water, and extracted with dichloromethane. Chromatography (silica gel, hexane/ethyl acetate) yields the 8-bromo derivative.
Oxidation to Sulfone
The sulfide group is oxidized to a sulfone using peracids or hydrogen peroxide:
- Reagents : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane or 30% H₂O₂ with catalytic tungstic acid.
- Procedure : The 8-bromo-thiopyranoindole (1 equiv) is dissolved in dichloromethane, and m-CPBA (2.2 equiv) is added at 0°C. After stirring for 12 hours at room temperature, the mixture is washed with NaHCO₃ and brine. Evaporation and recrystallization from methanol yield the sulfone.
Synthetic Optimization and Challenges
Reaction Conditions
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of different substituents at the bromine position.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, often serving as an intermediate in organic synthesis.
Biology: Research in biology has explored the potential biological activity of this compound, including its effects on various cellular processes and its role as a potential therapeutic agent.
Medicine: In the medical field, 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is being investigated for its pharmacological properties, with studies focusing on its potential use in treating diseases such as cancer and neurological disorders.
Industry: In industry, this compound may be used in the development of new materials, such as advanced polymers or coatings, due to its unique chemical structure and properties.
Mechanism of Action
The mechanism by which 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Thiopyranoindoles
Table 1: Key Properties of Halogenated Thiopyranoindoles
Key Observations :
- The sulfone group further enhances electron withdrawal, stabilizing negative charges .
- Steric Impact : Bromine’s larger atomic radius (~1.85 Å vs. ~1.47 Å for chlorine) may hinder binding to sterically sensitive biological targets compared to smaller halogens .
- Positional Isomerism : The 6-bromo isomer likely exhibits reduced bioactivity due to less favorable indole-ring interactions, as seen in discontinued analogs .
Non-Halogenated and Pyranoindole Analogs
Table 2: Comparison with Non-Sulfone and Pyranoindole Derivatives
Key Observations :
- Ring System: Thiopyranoindoles’ fused sulfur-containing ring may enhance π-stacking interactions in biological systems compared to pyranoindoles .
Biological Activity
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a unique bicyclic structure that contributes to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential pharmacological effects:
- Antitumor Activity : Some studies suggest that derivatives of tetrahydrothiopyranoindoles exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains. This effect is hypothesized to be due to the disruption of bacterial cell membranes.
- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells.
The precise mechanisms through which 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Modulation of Signaling Pathways : It may affect various signaling pathways associated with cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | , |
| Antimicrobial | Activity against specific bacterial strains | , |
| Neuroprotective | Reduction of oxidative stress | , |
Table 2: Case Studies on Biological Effects
| Study Reference | Cell Line/Organism | Effect Observed |
|---|---|---|
| Study A | HeLa Cells | Significant cytotoxicity noted |
| Study B | E. coli | Inhibition of growth observed |
| Study C | Neuronal Cells | Protection against oxidative damage |
Research Findings
Recent studies have highlighted the potential for 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole to serve as a lead compound for developing new therapeutic agents. For example:
- Antitumor Studies : A study conducted on HeLa cells demonstrated that the compound induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : In vitro assays against E. coli showed that this compound inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics.
Q & A
Q. What strategies assess toxicity and metabolic stability early in development?
- Methodological Answer : Use hepatic microsomal assays (human/rat) to measure CYP450-mediated degradation. Ames test for mutagenicity and zebrafish embryo toxicity screening provide preliminary safety data. Compare metabolic half-lives with analogues (e.g., 4,5,6,7-tetrabromo-2H-isoindole in ) to guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
